

# Improving the efficiency of RedaC:T-seq for ac4C detection

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Compound of Interest		
Compound Name:	N4-Acetylcytosine	
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# Technical Support Center: RedaC:T-seq for ac4C Detection

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the efficiency of N4-acetylcytidine (ac4C) detection using RedaC:T-seq and related methodologies.

## Frequently Asked Questions (FAQs)

Q1: What is RedaC:T-seq and how does it detect ac4C?

RedaC:T-seq (Reduction of ac4C to Tetrahydro-ac4C followed by sequencing) is a chemical method for the base-resolution mapping of ac4C in RNA. The process involves the reduction of ac4C to N4-acetyl-3,4,5,6-tetrahydrocytidine (tetrahydro-ac4C) using sodium borohydride (NaBH<sub>4</sub>). This chemical modification alters the base-pairing properties of the original cytidine, causing it to be misread as a thymidine during reverse transcription. Consequently, ac4C sites are identified as C-to-T transitions in the final sequencing data.[1][2]

Q2: Why is the efficiency of ac4C detection with the original RedaC:T-seq protocol often low?

The primary limitation of the standard RedaC:T-seq protocol is its low efficiency, with reported C:T mismatch rates of less than 20% even at fully modified ac4C sites in 18S rRNA.[1][3] This inefficiency can be attributed to a significant off-target side reaction: the deacetylation of ac4C







back to cytidine under the basic conditions required for NaBH<sub>4</sub> reduction.[1] This side reaction effectively "erases" the modification before it can be converted and detected, thus reducing the observable C:T signal.

Q3: What is the difference between RedaC:T-seq and ac4C-seq?

Both RedaC:T-seq and ac4C-seq are chemical methods that rely on the reduction of ac4C to induce C-to-T mutations for sequencing-based detection. However, they differ in the reducing agent and reaction conditions used. RedaC:T-seq employs sodium borohydride (NaBH<sub>4</sub>) under basic conditions, while ac4C-seq utilizes sodium cyanoborohydride (NaCNBH<sub>3</sub>) in an acidic environment. These differences in protocol can lead to variations in reduction efficiency, RNA integrity, and the profile of off-target modifications. For instance, NaCNBH<sub>3</sub> reduction may result in a greater loss of RNA integrity compared to NaBH<sub>4</sub>.

Q4: Is there a more efficient method for ac4C detection?

Yes, an enhanced method called RetraC:T (reduction to tetrahydro-ac4C and reverse transcription with amino-dATP to induce C:T mismatches) has been developed to address the low efficiency of RedaC:T-seq. RetraC:T incorporates a modified nucleotide, 2-amino-dATP, into the reverse transcription step. This modified dNTP preferentially base-pairs with the reduced tetrahydro-ac4C, significantly increasing the C-to-T misincorporation rate and approaching stoichiometric detection of ac4C in 18S rRNA.

### **Troubleshooting Guide**

# Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Solution
Low C:T mismatch rates at known ac4C sites	Off-target deacetylation of ac4C back to cytidine during NaBH4 treatment.	Consider switching to the RetraC:T protocol, which incorporates 2-amino-dATP during reverse transcription to enhance C:T mismatch efficiency.
Inefficient reduction of ac4C.	Optimize NaBH4 concentration and incubation time. However, be aware that prolonged incubation or high temperatures can exacerbate RNA degradation.	
RNA degradation	Alkaline hydrolysis of RNA during NaBH₄ treatment.	While some fragmentation is a natural byproduct of the reaction conditions with NaBH4, ensure that the RNA is of high quality before starting the protocol. Minimize incubation times where possible. The fragmentation can be to a size suitable for library construction without significant loss of overall RNA levels.
Harsh chemical treatment in alternative protocols like ac4C-seq using NaCNBH <sub>3</sub> .	If using NaCNBH <sub>3</sub> , be mindful of potential RNA loss and consider optimizing reaction times.	
High background of non-C:T mismatches	General sequencing errors or off-target effects of the reducing agent on other modified bases.	Analyze mismatch frequencies in a negative control sample (e.g., RNA from NAT10 knockout cells, which lack ac4C). This will help establish a baseline error profile. The



		dominant mismatch type in a successful experiment should be C:T.
Inconsistent results between replicates	Variations in reduction efficiency or RNA quality.	Ensure identical and parallel processing of all samples. Use high-quality, intact RNA for all experiments. Incorporate spike-in controls with known ac4C modifications to monitor the efficiency of the reduction and conversion steps.

## **Data Summary**

Comparison of ac4C Detection Efficiency

Method	Key Feature	C:T Mismatch Rate at fully modified 18S rRNA site	Reference
RedaC:T-seq	NaBH <sub>4</sub> reduction	<20%	_
RetraC:T	NaBH₄ reduction + 2- amino-dATP in RT	Approaching stoichiometric detection	_

# **Experimental Protocols & Methodologies Key Methodological Steps for RedaC:T-seq**

A detailed protocol for RedaC:T-seq can be found in Arango et al. (2022) and Sturgill et al. (2022). The core steps are as follows:

- RNA Preparation: Start with total RNA and perform ribosomal RNA (rRNA) depletion. Assess
   RNA integrity before and after depletion.
- ac4C Reduction: Treat the rRNA-depleted RNA with sodium borohydride (NaBH<sub>4</sub>) to reduce ac4C to tetrahydro-ac4C. A typical condition is 100 mM NaBH<sub>4</sub> for 1 hour at 55°C.



- RNA Cleanup: Purify the RNA to remove residual NaBH4 and other reaction components.
- Library Preparation: Construct sequencing libraries from the chemically treated RNA. This involves fragmentation (if necessary, though NaBH<sub>4</sub> treatment itself causes some fragmentation), reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.
- · Sequencing: Perform high-throughput sequencing.
- Data Analysis: Align reads to a reference genome/transcriptome and identify C-to-T mismatches. Compare mismatch rates between treated and untreated samples, as well as between wild-type and NAT10-knockout samples, to identify bona fide ac4C sites.

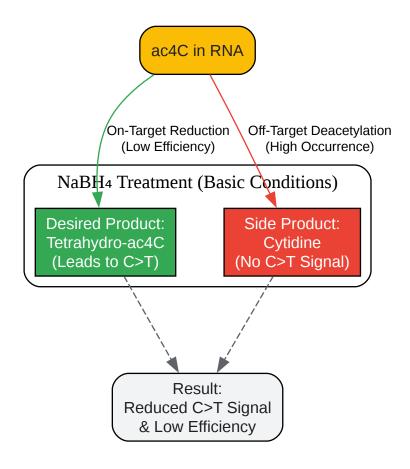
### **Visualizations**



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Caption: The experimental workflow for RedaC:T-seq.

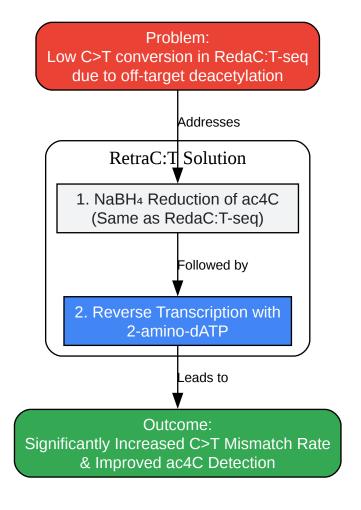




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Caption: The chemical basis for the inefficiency of RedaC:T-seq.





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Caption: Logical diagram of the RetraC:T solution.

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### References

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